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Compound of Interest

3-Amino-1H-indazole-6-
Compound Name:
carbonitrile

cat. No.: B1291503

CAS Number: 267413-32-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-indazole-6-carbonitrile is a heterocyclic organic compound that serves as a
crucial building block in medicinal chemistry. Its rigid bicyclic structure, featuring a pyrazole ring
fused to a benzene ring, makes it an important scaffold for the development of therapeutic
agents. The 3-aminoindazole moiety, in particular, is recognized as an effective hinge-binding
fragment in kinase inhibitors, a class of drugs that target protein kinases involved in cell
signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including
cancer. This technical guide provides an in-depth overview of the synthesis, properties, and
potential applications of 3-Amino-1H-indazole-6-carbonitrile, with a focus on its role in the
development of kinase inhibitors targeting key oncogenic drivers.

Physicochemical and Spectral Data

While extensive experimental data for this specific compound is not widely published, the
following tables summarize available and predicted information critical for its handling and
characterization.[1]
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Property Value

CAS Number 267413-32-1

Molecular Formula CsHeNa

Molecular Weight 158.16 g/mol

Appearance Not available (likely a solid)
Solubility Not available

Melting Point Not available

Boiling Point Not available

Note: Some physical properties are not readily available in the public domain.

Synthesis

The synthesis of 3-amino-1H-indazoles is often achieved through the reaction of an ortho-
fluorobenzonitrile derivative with hydrazine.[2][3] This method provides a direct and efficient
route to the indazole core.

Experimental Protocol: Synthesis of 3-Amino-1H-
indazole-6-carbonitrile

This protocol is based on the general synthesis of 3-amino-1H-indazoles from ortho-
fluorobenzonitriles.

Materials:

» 4-Fluoro-3-cyanobenzonitrile (or an equivalent ortho-fluorobenzonitrile precursor to the target
compound)

e Hydrazine hydrate (NH2NH2-H20)
» Butanol (or another suitable high-boiling point solvent)

o Ethyl acetate
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Water
Anhydrous magnesium sulfate
Standard laboratory glassware for reflux and extraction

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve the starting material, 4-
fluoro-3-cyanobenzonitrile, in butanol.

Add an excess of hydrazine monohydrate to the solution.

Heat the reaction mixture to reflux and maintain this temperature overnight. The progress of
the reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the
solvent.

Partition the resulting residue between ethyl acetate and water.

Separate the organic layer, and wash it with water.

Extract the aqueous layer with ethyl acetate.

Combine all organic layers and dry them over anhydrous magnesium sulfate.

Filter the solution to remove the drying agent and evaporate the solvent under reduced
pressure to yield the crude 3-Amino-1H-indazole-6-carbonitrile.

The crude product can be further purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system.
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Role in Drug Discovery: A Scaffold for Kinase
Inhibitors

The 3-amino-1H-indazole scaffold is a privileged structure in the design of type Il kinase
inhibitors. These inhibitors target the "DFG-out" inactive conformation of the kinase, leading to
high selectivity and potency. Derivatives of 3-Amino-1H-indazole-6-carbonitrile have been
investigated as inhibitors of several key kinases implicated in cancer, including FLT3, PDGFRaq,
and c-Kit.

Target Kinases and Therapeutic Relevance

o FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are among the most
common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor
prognosis.[4] Inhibitors targeting FLT3 are therefore of significant therapeutic interest.

o Platelet-Derived Growth Factor Receptor Alpha (PDGFRa): Aberrant PDGFRa signaling is
implicated in the pathogenesis of various solid tumors, including gastrointestinal stromal
tumors (GISTs).[5]

» c-Kit: This receptor tyrosine kinase is another critical driver of GISTs and is also involved in
the development of mastocytosis and certain types of melanoma.[6]

Signaling Pathway

The following diagram illustrates a simplified representation of the FLT3 signaling pathway,
which is a key target for inhibitors derived from the 3-Amino-1H-indazole-6-carbonitrile
scaffold. In normal physiology, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces
its dimerization and autophosphorylation, leading to the activation of downstream signaling
cascades such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation
and survival.[2][7] In diseases like AML, mutations can lead to constitutive, ligand-independent
activation of FLT3 and its downstream pathways.[2][4]
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FLT3 Signaling Pathway and Point of Inhibition.
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Conclusion

3-Amino-1H-indazole-6-carbonitrile is a valuable and versatile building block for the
synthesis of biologically active molecules, particularly kinase inhibitors. Its utility in targeting key
oncogenic pathways such as those driven by FLT3, PDGFRa, and c-Kit underscores its
importance in modern drug discovery and development. Further research into the synthesis of
novel derivatives and their biological evaluation will continue to be a promising avenue for the
development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1291503?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

